1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea
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Overview
Description
1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea is a complex organic compound characterized by the presence of nitrophenyl groups and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea typically involves the condensation of 2-nitrobenzaldehyde with thiourea under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. The nitrophenyl groups can interact with biological macromolecules, leading to various biochemical effects. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-nitrophenyl)methylideneamino]guanidine
- N-[(E)-(2-nitrophenyl)methylideneamino]-2-(5-phenyl-2-tetrazolyl)acetamide
- 1-[(E)-(2-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea
Uniqueness
1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea is unique due to its specific arrangement of nitrophenyl and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6344-99-6 |
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Molecular Formula |
C15H12N6O4S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H12N6O4S/c22-20(23)13-7-3-1-5-11(13)9-16-18-15(26)19-17-10-12-6-2-4-8-14(12)21(24)25/h1-10H,(H2,18,19,26)/b16-9-,17-10+ |
InChI Key |
MSEWEKWTCRFOSN-ZAGBYUSBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C\C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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